The synthesis of KPT-6566 involves multiple steps, beginning with the preparation of key intermediates that contain a polycyclic aromatic hydrocarbon structure. The final product incorporates a sulfanyl-acetic acid moiety and a tert-butylphenylsulfonamide group.
KPT-6566 has a complex molecular structure characterized by several functional groups that facilitate its interaction with Pin1.
Molecular docking studies have shown that KPT-6566 positions itself within the catalytic pocket of Pin1, forming hydrogen bonds with key amino acids such as lysine 63 and arginine 69, while also establishing hydrophobic interactions with surrounding residues .
KPT-6566 primarily engages in covalent modification reactions with the thiol group of cysteine residues in the Pin1 enzyme.
The mechanism by which KPT-6566 exerts its effects involves several biochemical pathways:
KPT-6566 exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) confirm its purity and stability, while mass spectrometry provides insights into its molecular weight and structural integrity .
KPT-6566 has significant applications in cancer research and therapy:
KPT-6566 exerts its inhibitory effect through covalent modification of PIN1’s catalytic domain. Specifically, it targets the nucleophilic cysteine residue (Cys113) within the enzyme’s active site. Mass spectrometry analyses reveal a +90 Da mass shift in PIN1 after KPT-6566 treatment, confirming the addition of a sulfanyl-acetate group (–SCH₂COOH) via a disulfide bond [1] [2]. This modification is irreversible under physiological conditions and is abolished in the C113A mutant, underscoring Cys113’s essential role [1] [9].
Molecular docking studies illustrate that KPT-6566’s polycyclic aromatic hydrocarbon core occupies PIN1’s shallow catalytic pocket, forming:
The electrophilic sulfanyl-acetate moiety positions itself adjacent to Cys113, facilitating covalent adduct formation (Table 1). This binding disrupts PIN1’s catalytic architecture, preventing substrate access.
Table 1: Key Binding Interactions of KPT-6566 in PIN1’s Catalytic Domain
| Residue | Interaction Type | Functional Consequence |
|---|---|---|
| Cys113 | Covalent disulfide bond | Irreversible active site blockade |
| Lys63 | Hydrogen bonding | Disruption of phosphate recognition |
| Arg69 | Hydrogen bonding | Impaired phospho-Ser/Thr-Pro binding |
| Hydrophobic pocket | Van der Waals forces | Stabilization of inhibitor positioning |
KPT-6566 demonstrates potent and selective inhibition of PIN1’s peptidyl-prolyl isomerase (PPIase) activity. Biochemical assays using recombinant human PIN1 show an IC₅₀ of 640 nM and a Ki of 625.2 nM, indicating high-affinity binding [1] [3] [9]. Inhibition kinetics follow a time-dependent mechanism characteristic of covalent inhibitors, with a second-order rate constant (kinact/Ki) of 745.4 min⁻¹·M⁻¹—significantly higher than classical inhibitors like juglone [2] [9].
Selectivity is evidenced by:
Table 2: Biochemical and Cellular Inhibition Parameters of KPT-6566
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| IC₅₀ (enzymatic) | 640 nM | Recombinant PIN1 PPIase assay | [1] [9] |
| Ki | 625.2 nM | Enzyme kinetics | [1] [9] |
| kinact/Ki | 745.4 min⁻¹·M⁻¹ | Time-dependent inhibition | [2] |
| Cellular IC₅₀ (proliferation) | 1–5 μM | WT vs. PIN1-KO fibroblasts | [3] [8] |
Beyond direct PIN1 inhibition, KPT-6566 exhibits a unique dual mechanism. Upon covalent binding to PIN1, its quinone-mimicking moiety is released, acting as a redox cycler that generates reactive oxygen species (ROS) [1] [9]. This ROS burst induces:
In cancer cells, this dual action synergizes to cause selective cytotoxicity:
Notably, KPT-6566 induces γH2AX foci in PIN1-expressing cancer cells (e.g., MDA-MB-231, MCF10A) at 2.5–5 μM, while control inhibitors (juglone, ATRA) fail to elicit this response [3] [8]. This effect is abrogated in PIN1-knockout models, confirming PIN1-dependent activation of the quinone moiety [1].
KPT-6566 exhibits >100-fold selectivity for PIN1 over other prolyl isomerase families. Unlike non-selective inhibitors (e.g., juglone, which targets multiple parvulins), KPT-6566’s covalent mechanism restricts activity to PIN1 [5] [7]:
This selectivity arises from structural differences:
Table 3: Selectivity Profile of KPT-6566 Across Prolyl Isomerases
| Enzyme | Family | IC₅₀ (KPT-6566) | Catalytic Residue |
|---|---|---|---|
| PIN1 | Parvulin | 0.64 μM | Cys113 |
| Par14 | Parvulin | >100 μM | Cysteine-independent |
| FKBP4 | FKBP | >10 μM | His87 |
| PPIA | Cyclophilin | >50 μM | Trp121 |
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